7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine
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Overview
Description
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-(pyrrolidin-1-yl)ethylamine. One common method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction rates . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(I) iodide to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In antimalarial applications, it can interfere with the parasite’s ability to detoxify heme, leading to its death. For anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with various derivatives having different biological activities.
Pyrrolidine derivatives: Known for their diverse pharmacological properties.
Uniqueness
7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is unique due to its combination of the quinoline and pyrrolidine moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .
Properties
CAS No. |
169815-25-2 |
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Molecular Formula |
C15H18ClN3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
7-chloro-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H18ClN3/c16-12-3-4-13-14(5-6-17-15(13)11-12)18-7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18) |
InChI Key |
QUDXYRXTOFIIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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